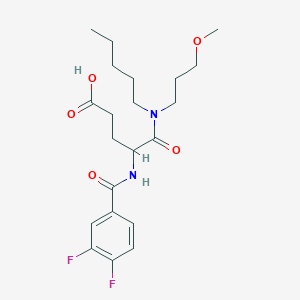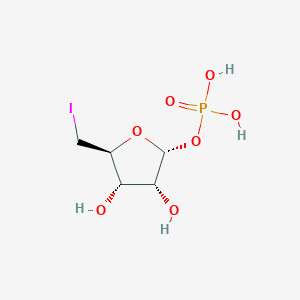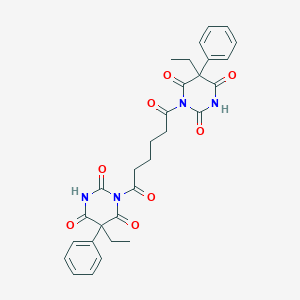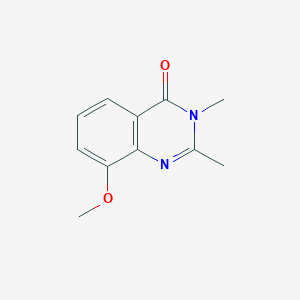
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and has been found to have a variety of biochemical and physiological effects. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in synaptic plasticity and is a key player in learning and memory.
Wirkmechanismus
DMQX binds to the AMPA receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor and a decrease in synaptic transmission. The inhibition of the AMPA receptor by DMQX has been found to be reversible and competitive.
Biochemische Und Physiologische Effekte
DMQX has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. DMQX has also been found to inhibit the development of tolerance to opioid drugs, which makes it a potential therapeutic agent for the treatment of opioid addiction. DMQX has been found to have analgesic effects in animal models of pain, which makes it a potential therapeutic agent for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX is also relatively stable and has a long half-life, which makes it easy to use in experiments. However, DMQX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals or cells. DMQX is also relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of DMQX. One direction is the development of water-soluble analogs of DMQX, which would make it easier to administer to animals or cells. Another direction is the study of the role of the AMPA receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMQX has been found to have neuroprotective effects in animal models of these disorders, which makes it a potential therapeutic agent. Finally, the study of the role of the AMPA receptor in addiction and pain perception is an important area of research, and DMQX is a valuable tool for this research.
Synthesemethoden
The synthesis of DMQX involves the condensation of 2,3-dimethylquinazolin-4-one with 4-methoxyaniline. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is DMQX, which is a white crystalline solid with a melting point of 207-209°C. The purity of DMQX can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of the AMPA receptor in pain perception, addiction, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
104296-30-2 |
|---|---|
Produktname |
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
8-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(7)2)5-4-6-9(10)15-3/h4-6H,1-3H3 |
InChI-Schlüssel |
BUKGEOTYMNTZKE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
Synonyme |
4(3H)-Quinazolinone, 8-methoxy-2,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



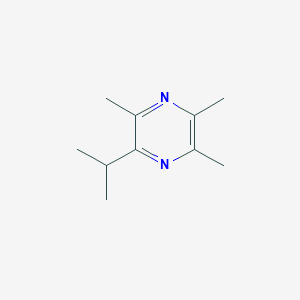
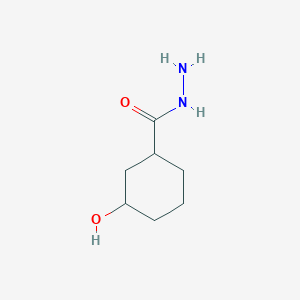

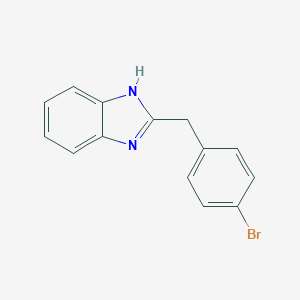
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

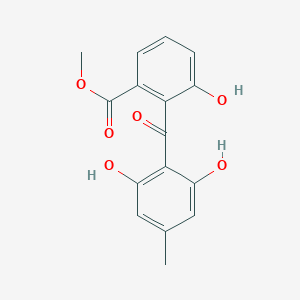
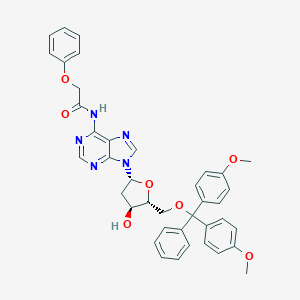
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
